

# Application Notes and Protocols for FAP-IN-2 TFA Imaging Data Analysis

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Compound of Interest		
Compound Name:	FAP-IN-2 TFA	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the data analysis of imaging results obtained with **FAP-IN-2 TFA**, a technetium-99m (99mTc)-labeled isonitrile-containing inhibitor of Fibroblast Activation Protein (FAP). This document outlines the underlying biological principles, experimental protocols for preclinical evaluation, and a framework for the quantitative analysis of SPECT/CT imaging data.

### Introduction to FAP-IN-2 TFA

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of solid tumors.[1][2][3] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. **FAP-IN-2 TFA** is a radiopharmaceutical designed for single-photon emission computed tomography (SPECT) imaging. It comprises a potent FAP inhibitor linked to an isonitrile group, which serves as a chelator for the radionuclide 99mTc.[4] Preclinical studies with similar 99mTc-labeled FAP inhibitors have demonstrated high tumor uptake and favorable biodistribution, highlighting the potential of this class of imaging agents in oncology.[1][2][3][5]

## Data Presentation: Quantitative Analysis of Preclinical Imaging



Quantitative analysis of SPECT/CT images is crucial for evaluating the pharmacokinetics and tumor-targeting efficacy of **FAP-IN-2 TFA**. The following tables present representative preclinical data from studies of structurally similar 99mTc-labeled isonitrile- and HYNIC-based FAP inhibitors in tumor-bearing mouse models. This data serves as a benchmark for researchers working with **FAP-IN-2 TFA**.

Table 1: In Vitro FAP Binding Affinity

Compound	IC50 (nM) vs Human FAP	Reference
CN-C5-FAPI	7.8 ± 1.2	[1]
CN-PEG4-FAPI	9.2 ± 1.5	[1]
99mTc-6-1 (FAPI-46 derivative)	5.3 ± 0.7	[2]

Table 2: Biodistribution of 99mTc-labeled FAP Inhibitors in U87MG Tumor-Bearing Mice (% Injected Dose per Gram ± SD)



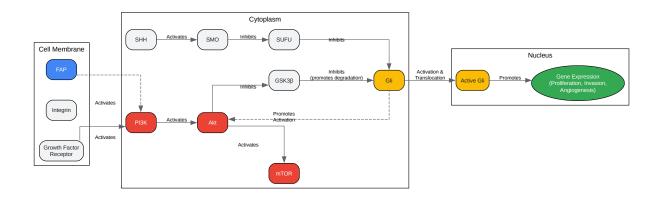
Organ	[99mTc][Tc-(CN-PEG4- FAPI)6]+ (2h p.i.)	[99mTc]Tc-6-1 (2h p.i.)
Blood	0.85 ± 0.12	2.66 ± 0.49
Heart	0.42 ± 0.06	1.15 ± 0.18
Lung	0.65 ± 0.11	1.98 ± 0.32
Liver	1.23 ± 0.18	2.15 ± 0.37
Spleen	0.21 ± 0.04	0.65 ± 0.11
Kidney	4.12 ± 0.55	10.23 ± 1.54
Muscle	0.25 ± 0.05	1.58 ± 0.25
Bone	0.33 ± 0.06	2.11 ± 0.39
Tumor	3.15 ± 0.42	16.15 ± 0.83
Tumor/Blood Ratio	3.71	6.07
Tumor/Muscle Ratio	12.6	10.22

(Data adapted from Ruan et al., 2021[1] and Du et al., 2024[2])

## **Signaling Pathways Involving FAP**

FAP expression and activity are intertwined with key signaling pathways that promote tumor growth, invasion, and metastasis. Understanding these pathways is crucial for interpreting imaging results and developing FAP-targeted therapies.





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FAP-associated signaling pathways.

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

## Protocol 1: 99mTc-Labeling of Isonitrile-Containing FAP Inhibitors

This protocol describes the radiolabeling of an isonitrile-functionalized FAP inhibitor, such as the precursor to **FAP-IN-2 TFA**, using a 99mTc-tricarbonyl core.

#### Materials:

Isonitrile-FAP inhibitor precursor



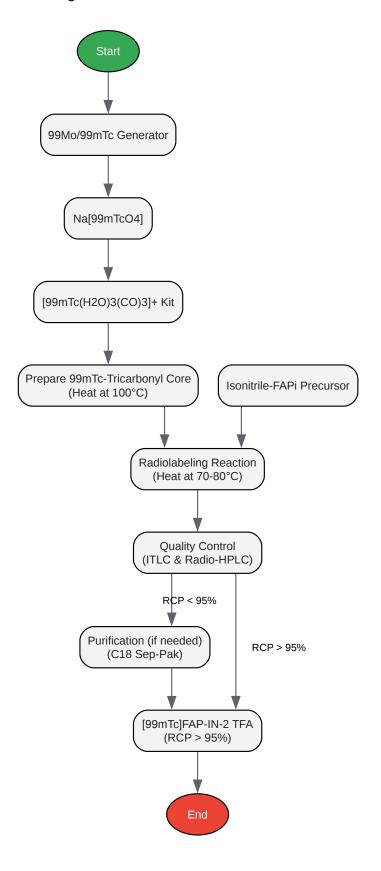
- [99mTc(H2O)3(CO)3]+ precursor kit (e.g., IsoLink®)
- Sodium pertechnetate (99mTcO4-) from a 99Mo/99mTc generator
- 0.9% Saline solution
- Heating block or water bath
- Radio-HPLC system with a C18 column
- ITLC-SG strips
- Gamma counter

#### Procedure:

- Prepare the [99mTc(H2O)3(CO)3]+ core according to the kit manufacturer's instructions.
   Typically, this involves adding 99mTcO4- to the kit vial and heating at 100°C for 20-30 minutes.
- Dissolve the isonitrile-FAP inhibitor precursor in a suitable solvent (e.g., ethanol or DMSO) to a concentration of 1 mg/mL.
- Add 10-50 μg of the FAP inhibitor precursor solution to the vial containing the prepared [99mTc(H2O)3(CO)3]+.
- Incubate the reaction mixture at 70-80°C for 20-30 minutes.
- Allow the reaction to cool to room temperature.
- Perform quality control to determine the radiochemical purity (RCP).
  - ITLC: Spot the reaction mixture on an ITLC-SG strip and develop with a suitable mobile phase (e.g., saline for free 99mTcO4- and acetone for the labeled complex).
  - Radio-HPLC: Inject an aliquot of the reaction mixture onto a C18 column and elute with a
    gradient of acetonitrile and water (both containing 0.1% TFA). Monitor the eluate with a
    radioactivity detector.



 The final product should have an RCP of >95%. If necessary, purification can be performed using a C18 Sep-Pak cartridge.





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Radiolabeling workflow for FAP-IN-2 TFA.

## Protocol 2: In Vivo SPECT/CT Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for acquiring SPECT/CT images in a preclinical tumor model.

#### Materials:

- Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous U87MG xenografts)
- 99mTc-FAP-IN-2 TFA
- Anesthesia (e.g., isoflurane)
- Preclinical SPECT/CT scanner
- · Animal handling equipment

#### Procedure:

- Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
- Administer approximately 3.7-7.4 MBq (100-200  $\mu$ Ci) of 99mTc-**FAP-IN-2 TFA** via tail vein injection.
- Position the anesthetized mouse on the scanner bed.
- At desired time points post-injection (e.g., 1, 2, 4, and 24 hours), acquire whole-body SPECT/CT images.
  - CT Acquisition: Perform a CT scan for anatomical reference and attenuation correction (e.g., 50-70 kVp, 500 μA, 180-360 projections).



- SPECT Acquisition: Acquire SPECT data using low-energy, high-resolution (LEHR)
   collimators. Set the energy window to 140 keV ± 10%. Acquire data over 360° with 60-120 projections for 20-30 minutes.
- Reconstruct the SPECT images using an ordered subset expectation maximization (OSEM)
  algorithm, incorporating corrections for attenuation and scatter.
- Co-register the SPECT and CT images for anatomical localization of radiotracer uptake.

## **Protocol 3: Ex Vivo Biodistribution and Data Analysis**

This protocol describes the quantitative analysis of radiotracer distribution in various organs and the tumor.

#### Materials:

- Mice from the imaging study
- Dissection tools
- Gamma counter
- · Weighing scale

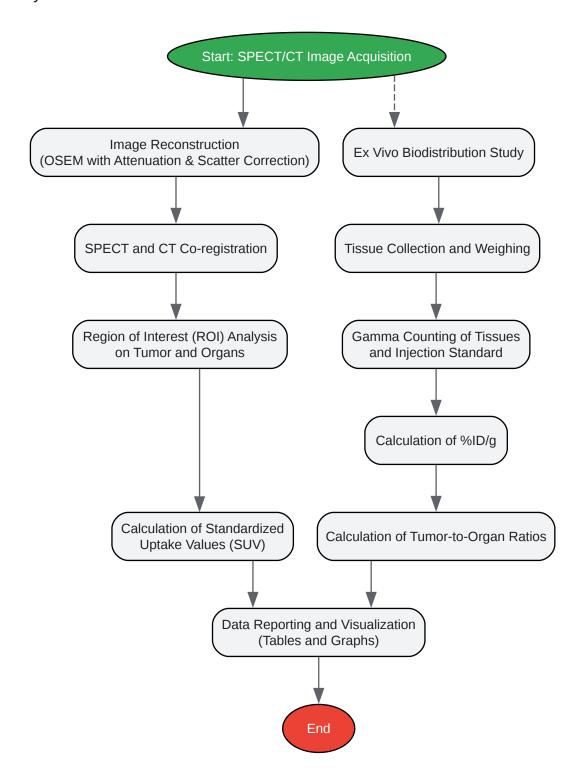
#### Procedure:

- Following the final imaging session, euthanize the mice.
- Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone)
   and the tumor.
- · Weigh each collected tissue sample.
- Measure the radioactivity in each sample and in an aliquot of the injected dose (standard)
  using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each sample using the following formula:



%ID/g = (Counts in tissue / Weight of tissue in g) / (Total injected counts) \* 100

 Calculate tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess targeting specificity.



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Quantitative imaging data analysis workflow.

#### Conclusion

**FAP-IN-2 TFA** holds significant promise as a diagnostic imaging agent for a multitude of FAP-positive cancers. The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation and data analysis of this and similar 99mTc-labeled FAP inhibitors. Rigorous and standardized data analysis is paramount for the successful clinical translation of these novel radiopharmaceuticals.

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